3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Description
Chemical Identity and Nomenclature
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole exists as a well-defined chemical entity with established identification parameters documented in major chemical databases. The compound bears the Chemical Abstracts Service registry number 1306739-06-9, providing unambiguous identification within the global chemical literature. The molecular formula C₄H₆BrN₃O reflects the incorporation of bromine, oxygen, nitrogen, and carbon atoms in a specific arrangement that defines its chemical behavior.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely indicates the positions of substituents relative to the core triazole ring structure. The molecular weight has been determined as 192.02 grams per mole, consistent with the elemental composition. The compound receives the Material Data Sheet Library number MFCD19103657, facilitating identification in commercial and research databases.
The structural representation shows a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms occupying positions 3 and 5. The bromine atom attachment at position 3 introduces significant electronegativity, while the methoxy group at position 5 provides both steric and electronic influences. The methyl substitution at the nitrogen-1 position eliminates tautomeric considerations that characterize unsubstituted 1,2,4-triazoles.
Table 1: Chemical Identity Parameters of this compound
Historical Context in Triazole Chemistry
The development of this compound occurs within the broader historical framework of triazole chemistry, which traces its origins to the pioneering work of Bladin in 1885. Bladin first introduced the term "triazole" to describe five-membered heterocyclic compounds containing three nitrogen atoms, establishing the foundation for subsequent chemical investigations. The systematic exploration of 1,2,4-triazole derivatives emerged from recognition of their unique structural properties and potential biological activities.
The synthetic accessibility of substituted 1,2,4-triazoles expanded significantly with the development of classical synthetic methodologies including the Pellizzari reaction and the Einhorn-Brunner synthesis. These foundational synthetic approaches enabled researchers to introduce various substituents at different positions of the triazole core, leading to the preparation of compounds such as this compound. The Pellizzari synthesis, in particular, facilitated the formation of 1,2,4-triazoles through the cyclization of acyl amidrazone intermediates derived from amides and hydrazides.
Historical developments in triazole chemistry gained momentum with the recognition of the pharmaceutical potential of triazole-containing compounds. The discovery of antifungal activities in azole derivatives in 1944 marked a turning point in triazole research, leading to the development of clinically important antifungal agents including fluconazole, itraconazole, and voriconazole. This pharmaceutical success stimulated broader interest in triazole derivatives and encouraged the synthesis of novel substituted analogs.
The emergence of modern synthetic techniques, including microwave-assisted synthesis and copper-catalyzed cycloaddition reactions, has revolutionized triazole chemistry in recent decades. These methodological advances have enabled the efficient preparation of complex triazole derivatives with precise substitution patterns, facilitating the synthesis of compounds such as this compound with improved yields and reduced reaction times. Contemporary research continues to expand the chemical space of functionalized 1,2,4-triazoles, with particular emphasis on developing novel synthetic strategies for accessing diverse substitution patterns.
Position Within 1,2,4-Triazole Derivatives
This compound occupies a distinctive position within the extensive family of 1,2,4-triazole derivatives, characterized by its specific substitution pattern and resulting chemical properties. The compound belongs to the class of 3,5-disubstituted 1,2,4-triazoles, which represent important synthetic targets due to their enhanced stability and modified electronic characteristics compared to unsubstituted triazoles. The combination of halogen and alkoxy substituents creates a unique electronic environment that influences both reactivity and potential applications.
The structural features of this compound can be analyzed within the context of substitution effects on the triazole core. The bromine atom at position 3 introduces significant electronegativity and potential for further chemical transformations through nucleophilic substitution reactions. The methoxy group at position 5 provides electron-donating character while also offering opportunities for additional functional group manipulations. The methyl substitution at the nitrogen-1 position eliminates the tautomeric equilibrium between 1H- and 4H-forms that characterizes parent 1,2,4-triazole.
Comparative analysis with related 1,2,4-triazole derivatives reveals the unique aspects of this compound's structure. Unlike simpler triazole derivatives such as 3-bromo-5-methyl-1H-1,2,4-triazole, the presence of the methoxy group introduces additional heteroatom functionality that can participate in hydrogen bonding and other intermolecular interactions. The combination of bromine and methoxy substituents distinguishes this compound from other halogenated triazoles and methoxy-substituted analogs.
The synthetic accessibility of this compound aligns with contemporary methodological developments in triazole chemistry. Recent advances in 3(5)-functionalized 1,2,4-triazole synthesis have demonstrated efficient approaches to preparing such substituted derivatives through convergent synthetic strategies. These methodological improvements have enhanced the availability of precisely substituted triazole building blocks for further chemical elaboration.
Table 2: Comparative Analysis of Related 1,2,4-Triazole Derivatives
The electronic properties of this compound reflect the combined influence of its substituents on the aromatic triazole system. The electron-withdrawing effect of bromine contrasts with the electron-donating character of the methoxy group, creating a balanced electronic environment that may influence both stability and reactivity patterns. This electronic balance distinguishes the compound from derivatives bearing only electron-withdrawing or electron-donating substituents.
Properties
IUPAC Name |
3-bromo-5-methoxy-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZONKWHJWNMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258706 | |
| Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-06-9 | |
| Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves standard methodologies for triazole derivatives. The compound can be synthesized through various routes, including the reaction of appropriate bromo and methoxy-substituted precursors under controlled conditions. The use of palladium catalysts has been noted in some synthesis pathways, enhancing yields and selectivity .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity . A study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation. Specifically, it was shown to activate caspase-3 and PARP cleavage, leading to cell death in various tumor models .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <10 | Apoptosis induction via caspase activation |
| Jurkat | <10 | Mitochondrial depolarization |
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties . Studies have shown that compounds within the triazole class exhibit potent antibacterial and antifungal activities. The compound’s mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | 8 |
| Escherichia coli | Moderate inhibition | 16 |
| Candida albicans | Potent antifungal activity | 4 |
Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM across multiple cancer types including breast and colon cancer cells. The study concluded that the compound could serve as a lead candidate for developing new anticancer agents .
Study 2: Antimicrobial Spectrum
A comprehensive evaluation of the antimicrobial spectrum revealed that this compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria as well as several fungal strains. The compound was particularly effective against resistant strains of Staphylococcus aureus, making it a promising candidate for further development in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in synthetic organic chemistry.
Biology
The compound has potential applications as a probe or ligand in biochemical studies. Its interactions with biological macromolecules can help elucidate metabolic pathways and enzyme mechanisms.
Medicine
Research indicates that this compound exhibits various biological activities , including:
- Antimicrobial Activity : Similar triazole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria by inhibiting cytochrome P450 enzymes essential for fungal cell membrane synthesis.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit cytokine production (e.g., TNF-α and IL-6), suggesting its potential in treating inflammatory diseases .
- Antitumor Activity : Research has indicated that triazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and Jurkat cells .
Industry
In industrial applications, this compound may be utilized in the development of new materials or chemical processes due to its unique properties and reactivity .
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the applications of this compound:
Toxicity Studies : Compounds similar to 3-bromo derivatives demonstrated low toxicity in peripheral blood mononuclear cell cultures at concentrations up to 100 µg/mL .
Cytokine Production : Certain derivatives significantly inhibited TNF-α production by up to 60%, indicating a strong anti-inflammatory effect .
Antibacterial Efficacy : Preliminary results suggest effectiveness against a range of bacterial strains, further supporting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound’s reactivity and applications are influenced by substituents on the triazole ring. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physical Comparison
Preparation Methods
Cyclization Using Diazonium Salts, Diazoesters, and Nitriles
A modern, efficient method for preparing 1,2,4-triazole derivatives involves the cyclization of a fluoroborate aryl diazonium salt, a diazoester derivative, and an organic nitrile in the presence of a copper salt catalyst and an inorganic base. This approach is notable for its mild conditions, broad substrate tolerance, and ease of post-functionalization.
| Reactant Type | Example for Target Compound |
|---|---|
| Aryl diazonium salt | 3-bromo-5-methoxyphenyl diazonium salt |
| Diazoester derivative | Methyl diazoacetate or similar |
| Organic nitrile | Acetonitrile or methyl nitrile derivative |
| Catalyst | Copper(I) bromide (CuBr) |
| Additive | Lithium carbonate (Li2CO3) |
| Solvent | Typically polar aprotic (e.g., DMF) |
| Temperature | 40°C |
| Time | 1 hour |
- Combine the aryl diazonium salt (bearing bromo and methoxy substituents), diazoester, and methyl nitrile in the presence of CuBr and Li2CO3.
- Stir at 40°C in air for 1 hour.
- Quench with ethyl acetate, remove solvent, and purify by silica gel chromatography.
- High yield in a single step
- Mild, air-tolerant conditions
- Broad substrate compatibility, enabling introduction of bromo, methoxy, and methyl groups
- Requires access to appropriately substituted diazonium salts and diazoesters
Multicomponent Cyclization from Imidates and Hydrazides
A second approach employs the condensation of imidates (such as 2,2,2-trichloroethyl imidate) with hydrazides in the presence of acid catalysts (e.g., p-toluenesulfonic acid) and green solvents like polyethylene glycol. This method allows for the installation of various substituents at the 3, 4, and 5 positions of the triazole ring.
| Reactant Type | Example for Target Compound |
|---|---|
| Imidate | 3-bromo-5-methoxy-1-methylimidate |
| Hydrazide | Methyl hydrazide or derivative |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Polyethylene glycol (PEG) |
| Temperature | Mild (often <100°C) |
- React the imidate with the hydrazide in PEG, catalyzed by PTSA.
- Heat under mild conditions until cyclization occurs.
- Isolate the triazole product by standard workup.
- Eco-friendly solvent
- High yields (up to 92%)
- Simple purification
- Requires preparation or access to functionalized imidates
Transition Metal-Catalyzed Cyclization with Nitriles
Other methods involve the use of hydrazine derivatives and organic nitriles under transition metal catalysis (e.g., copper, silver), enabling regioselective functionalization at the 1, 3, and 5 positions. These methods are adaptable for introducing methyl, methoxy, and bromo substituents by appropriate choice of starting materials.
| Reactant Type | Example for Target Compound |
|---|---|
| Hydrazine derivative | Methyl hydrazine |
| Organic nitrile | 3-bromo-5-methoxybenzonitrile |
| Catalyst | Copper(I) or Silver(I) salt |
| Base | Sodium acetate, potassium carbonate |
| Solvent | DMF, DMSO, or similar |
| Temperature | 60–100°C |
- Combine hydrazine and nitrile with metal catalyst and base.
- Heat to induce cyclization.
- Isolate and purify the triazole derivative.
- Regioselective introduction of substituents
- Broad applicability
- Sometimes requires higher temperatures
- Substrate scope may vary
Comparative Data Table
| Method | Key Reagents | Catalyst/Additive | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazonium salt cyclization | Diazonium salt, diazoester, nitrile | CuBr, Li2CO3 | 40°C, air, 1 h | 70–95 | Mild, one-step, broad substrate scope |
| Imidate-hydrazide cyclization | Functionalized imidate, hydrazide | PTSA, PEG | <100°C, mild | 85–92 | Eco-friendly, high yield, simple workup |
| Hydrazine-nitrile cyclization | Hydrazine, nitrile | Cu(I)/Ag(I), base | 60–100°C | 60–90 | Regioselective, adaptable to substitutions |
Research Findings and Recommendations
- The diazonium salt cyclization method is highly recommended for synthesizing this compound due to its operational simplicity, high yield, and broad functional group tolerance.
- Multicomponent cyclizations using imidates and hydrazides are suitable for green chemistry applications and deliver excellent yields, provided the necessary starting materials are available.
- Transition metal-catalyzed cyclizations with nitriles offer flexibility for the introduction of various substituents but may require optimization for specific substrates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-1,2,4-triazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Bromination of 1,2,4-triazole precursors using reagents like N-bromosuccinimide (NBS) in solvents such as CCl₄ under reflux is a standard approach. For example, bromination at the 3-position can be achieved by reacting 1-methyl-1H-1,2,4-triazole with NBS and a catalytic amount of benzoyl peroxide, followed by purification via column chromatography . Alternative routes involve condensation reactions with α-bromoacetophenone derivatives in ethanol under acidic conditions (e.g., p-toluenesulfonic acid) . Optimization requires monitoring reaction progress via TLC and adjusting temperature, solvent polarity, or catalyst loading to improve yields.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and C-O from methoxy groups). ¹H/¹³C NMR identifies substituent positions (e.g., singlet for methyl at δ ~3.5 ppm, methoxy at δ ~3.8 ppm) .
- Crystallography : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles, critical for verifying regioselectivity in brominated triazoles .
Q. What safety precautions are critical when handling brominated triazoles in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Avoid inhalation via fume hoods and ensure proper ventilation.
- Store in locked cabinets away from ignition sources.
- Dispose of waste via approved protocols to minimize aquatic toxicity risks, as brominated compounds often exhibit chronic environmental hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromination of 1,2,4-triazoles?
- Methodological Answer : Regioselectivity discrepancies may arise from steric effects or electronic directing groups. For example, methoxy groups at the 5-position can deactivate certain positions, favoring bromination at the 3-position. Computational DFT studies (e.g., analyzing Fukui indices) predict reactive sites, while experimental validation via competitive reactions under varying temperatures or solvents (e.g., DMF vs. CCl₄) clarifies dominant pathways .
Q. What strategies improve crystallization of this compound for structural analysis?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., ethanol/water) enhances crystal quality. For stubborn cases, seeding with microcrystals or using anti-solvent diffusion (e.g., layering hexane over DCM solution) promotes nucleation. High-resolution data collection (e.g., synchrotron sources) and refinement with SHELXL’s TWINABS module address twinning or disorder common in halogenated heterocycles .
Q. How can structure-activity relationships (SAR) guide the design of bioactive 3-bromo-1,2,4-triazole derivatives?
- Methodological Answer :
- Bioisosteric Replacement : Replace bromine with chloro or trifluoromethyl groups to modulate lipophilicity (logP) and bioavailability .
- Docking Studies : Use software like AutoDock to predict interactions with target enzymes (e.g., cyclooxygenase-2), leveraging crystallographic data for receptor modeling .
- In Vitro Screening : Test derivatives against cell lines (e.g., antimicrobial assays) to correlate substituent effects (e.g., methoxy vs. methyl) with potency .
Q. What computational methods validate experimental data for brominated triazoles, and how are discrepancies addressed?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) and IR spectra with experimental data to confirm structural assignments .
- Molecular Dynamics : Simulate solvent effects on reaction mechanisms to explain yield variations.
- Error Analysis : Cross-check crystallographic R-factors (<5% preferred) and refine hydrogen atom positions using SHELXL’s HFIX commands to resolve bond-length mismatches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
